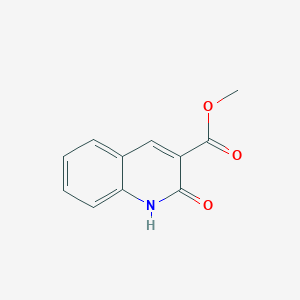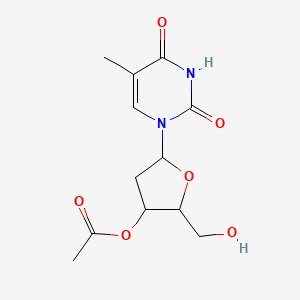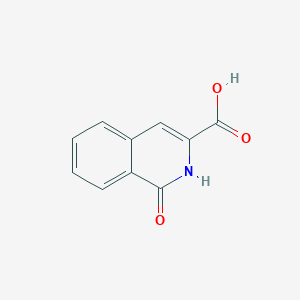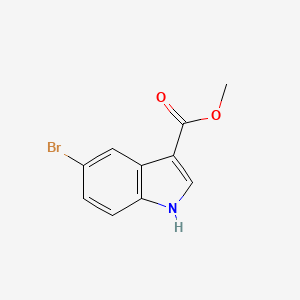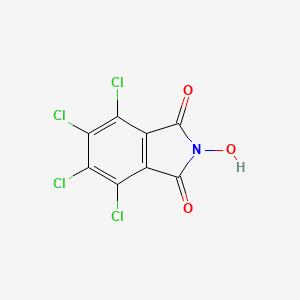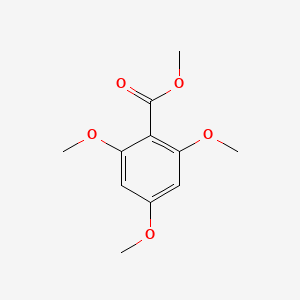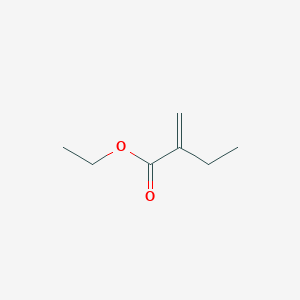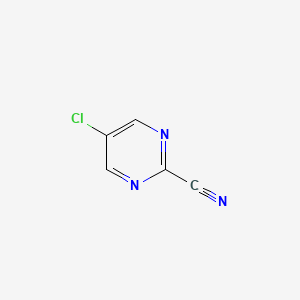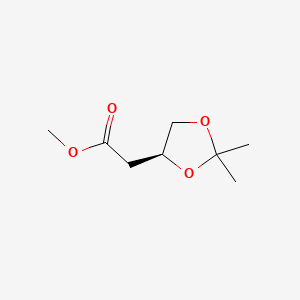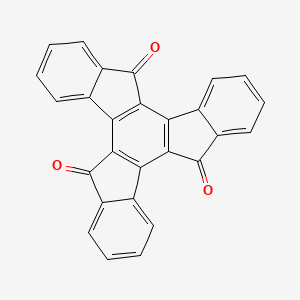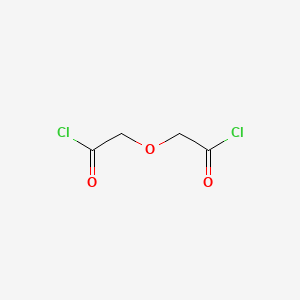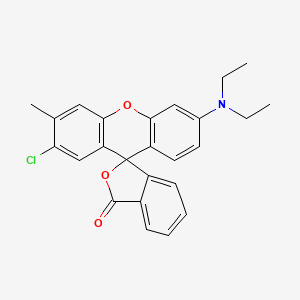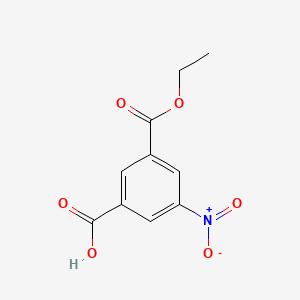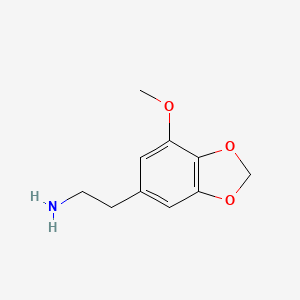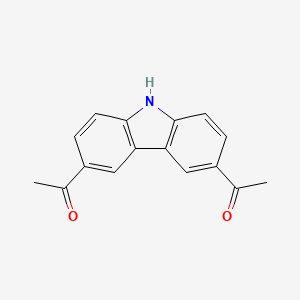
1-(6-乙酰基-9H-咔唑-3-基)-乙酮
描述
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone (also known as 1-Acetyl-9H-carbazol-3-one) is an organic compound belonging to the class of carbazoles. It is a colorless solid that is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
科学研究应用
光引发剂合成
1-(6-乙酰基-9H-咔唑-3-基)-乙酮衍生物,如 1-{6-(2-甲基苯甲酰基)-N-乙基咔唑-3-基}-乙烷-1-酮肟 O-乙酸酯,已被合成并显示为有效的光引发剂。该合成涉及 N-乙基咔唑的邻甲基苯甲酰化、乙酰化、肟化和酯化,实现了中等收率。相转移技术被用来提高酯化反应速率,表明在光聚合工艺中具有潜在应用 (Zhao 等人,2011).
固态结构分析
已经分析了咔唑衍生物(如 4-乙酰基吡唑)的固态结构,揭示了由分子间氢键和 π 相互作用形成的波浪状带状结构。对分子组装和相互作用的详细了解可以为开发具有特定物理性质的材料提供信息 (Frey 等人,2014).
生物活性研究
咔唑衍生物已被探索其生物活性。例如,某些衍生物已显示出镇痛特性,表明在疼痛管理中具有潜在的治疗应用。这些化合物的合成涉及使用咔唑部分创建各种烷酮衍生物,然后评估其在疼痛模型中的疗效 (Rajasekaran & Thampi,2005).
抗菌和抗真菌特性
对新型咔唑衍生物的研究也突出了它们作为抗菌剂的潜力。例如,一些新合成的带有咔唑部分的 1H-吲哚衍生物表现出显着的抗菌和抗真菌活性,表明它们可用于开发新的抗菌药物 (匿名,2020).
抗氧化特性
与不同氨基酚共轭的咔唑化合物已使用 DPPH 测定法研究其自由基清除活性。这些研究旨在识别有效的抗氧化剂,以潜在用于预防氧化应激相关疾病。这些化合物的活性与 BHA 等标准抗氧化剂的活性进行比较,其中一些显示出主要的活性 (Naik 等人,2010).
属性
IUPAC Name |
1-(6-acetyl-9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955600 | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone | |
CAS RN |
3403-70-1 | |
| Record name | NSC39030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

